1-Acetyl-2,3-dihydroquinolin-4(1h)-one

Description

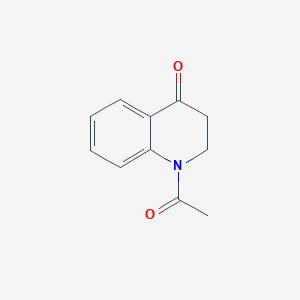

Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-2,3-dihydroquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCBVPABAPSIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298982 | |

| Record name | 1-acetyl-2,3-dihydroquinolin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64142-63-8 | |

| Record name | NSC127317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-acetyl-2,3-dihydroquinolin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

Abstract

This technical guide provides a comprehensive, scientifically grounded methodology for the synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, a heterocyclic scaffold of significant interest to the pharmaceutical and drug development sectors. The narrative moves beyond a simple recitation of steps to elucidate the causal mechanisms and strategic considerations behind the chosen synthetic pathway. We present a robust, two-part strategy: the initial formation of the 2,3-dihydroquinolin-4(1H)-one core via an acid-catalyzed intramolecular cyclization of an o-aminochalcone intermediate, followed by a direct N-acetylation to yield the final product. This guide details step-by-step experimental protocols, mechanistic diagrams, and data interpretation to ensure reproducibility and a deep understanding of the chemical transformations involved.

Introduction: The 1-Acetyl-2,3-dihydroquinolin-4(1H)-one Scaffold

Chemical Structure and Properties

The 2,3-dihydroquinolin-4(1H)-one core is a bicyclic heterocyclic system where a benzene ring is fused to a dihydropyridinone ring. The title compound, 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, introduces an acetyl group at the nitrogen atom (N-1), converting the secondary amine of the core into an amide. This structural modification significantly alters the molecule's electronic properties, polarity, and hydrogen bonding capabilities, which in turn influences its pharmacological and pharmacokinetic profiles.

Significance in Medicinal Chemistry

The quinolinone framework and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific N-acetylation can serve multiple purposes in drug design, such as enhancing metabolic stability, modulating receptor binding affinity, or acting as a key pharmacophoric element. A reliable and well-understood synthetic route is therefore critical for enabling further research and development in this area.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is most logically approached via a two-part strategy. The primary disconnection is at the N-acetyl bond, identifying 2,3-dihydroquinolin-4(1H)-one as the immediate precursor. This core scaffold can then be disconnected via an intramolecular Michael addition, leading back to readily available starting materials: an o-aminoacetophenone and an aromatic aldehyde.

This approach is advantageous as it separates the construction of the core heterocyclic system from its final functionalization, allowing for optimization at each stage and potentially enabling the synthesis of a diverse library of N-acyl derivatives.

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of the 2,3-Dihydroquinolin-4(1H)-one Core

The foundational step is the creation of the dihydroquinolinone ring. A highly effective and widely documented method is the intramolecular cyclization of o-aminochalcones.[1] This reaction proceeds via an intramolecular aza-Michael addition, typically under acidic conditions which activate the enone system toward nucleophilic attack by the aniline nitrogen.

Mechanistic Underpinnings: Acid-Catalyzed Intramolecular Aza-Michael Addition

The causality of this reaction hinges on the strategic use of an acid catalyst. The mechanism proceeds as follows:

-

Protonation of the Carbonyl: The acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid like zirconyl nitrate) protonates the carbonyl oxygen of the α,β-unsaturated ketone (the chalcone).[1] This protonation increases the electrophilicity of the β-carbon.

-

Nucleophilic Attack: The lone pair of electrons on the proximate ortho-amino group acts as an intramolecular nucleophile, attacking the activated β-carbon. This step forms the six-membered heterocyclic ring.

-

Tautomerization & Deprotonation: The resulting enol intermediate undergoes tautomerization to the more stable keto form, and subsequent deprotonation of the ammonium ion regenerates the catalyst and yields the final 2,3-dihydroquinolin-4(1H)-one product.

Caption: Mechanism for the cyclization of o-aminochalcones.

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydroquinolin-4(1H)-one

This protocol describes the synthesis of the dihydroquinolinone core from a representative o-aminochalcone, which itself can be synthesized via a Claisen-Schmidt condensation of o-aminoacetophenone and benzaldehyde.

Materials:

-

(E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one (o-aminochalcone)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the o-aminochalcone (1.0 eq) in ethanol (approx. 10 mL per 1 g of chalcone).

-

Acidification: To the stirred solution, add concentrated hydrochloric acid (0.5 eq) dropwise. The addition is exothermic and should be done with care.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc eluent). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2-phenyl-2,3-dihydroquinolin-4(1H)-one.

Key Parameters and Optimization

The choice of acid catalyst and solvent can significantly impact reaction time and yield. While strong Brønsted acids like HCl are effective, milder Lewis acids can also be employed, sometimes offering improved yields and cleaner reactions.[1]

| Parameter | Condition | Rationale / Expected Outcome |

| Catalyst | Conc. HCl | Strong proton source, effectively activates the enone. |

| Zirconyl Nitrate | Water-tolerant Lewis acid, promotes reaction under mild conditions.[1] | |

| Solvent | Ethanol | Good solubility for substrate and intermediate; suitable boiling point for reflux. |

| Temperature | Reflux (~80°C) | Provides sufficient thermal energy to overcome the activation barrier for cyclization. |

| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, should be monitored by TLC. |

Part II: N-Acetylation of the Dihydroquinolinone Intermediate

With the core scaffold in hand, the final step is the introduction of the acetyl group at the N-1 position. This is a standard acylation of a secondary amine (within a lactam structure). The nitrogen is nucleophilic and will readily attack an electrophilic acetyl source.

Mechanistic Considerations for N-Acetylation

The reaction proceeds via a nucleophilic acyl substitution.

-

Nucleophilic Attack: The lone pair on the nitrogen of the 2,3-dihydroquinolin-4(1H)-one attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride or acetic anhydride).

-

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (chloride from acetyl chloride or acetate from acetic anhydride).

-

Deprotonation: A mild base (like pyridine or triethylamine), often used as a catalyst or solvent, removes the proton from the nitrogen to yield the neutral N-acetylated product and a salt byproduct.

Caption: Mechanism for the N-Acetylation reaction.

Experimental Protocol: Acetylation using Acetyl Chloride

Materials:

-

2-Phenyl-2,3-dihydroquinolin-4(1H)-one (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Acetyl Chloride (1.2 eq)

-

1M HCl solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Reaction Setup: Dissolve the 2-phenyl-2,3-dihydroquinolin-4(1H)-one in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add triethylamine or pyridine to the solution.

-

Cooling: Cool the mixture to 0°C in an ice bath. This is crucial to control the exothermic reaction with acetyl chloride.

-

Addition of Acetylating Agent: Add acetyl chloride dropwise to the cold, stirred solution over 10-15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by TLC.

-

Quenching: Carefully quench the reaction by slowly adding water.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography (silica gel, using a gradient eluent of hexane/ethyl acetate) or recrystallization to yield pure 1-acetyl-2-phenyl-2,3-dihydroquinolin-4(1H)-one.

Characterization and Quality Control

The identity and purity of the final product must be confirmed through a combination of spectroscopic and chromatographic techniques.

| Technique | Expected Observations for 1-Acetyl-2-phenyl-2,3-dihydroquinolin-4(1H)-one |

| ¹H NMR | Disappearance of the broad N-H proton signal (typically >8 ppm). Appearance of a sharp singlet for the acetyl methyl group (~2.2-2.5 ppm). Characteristic signals for the aromatic and aliphatic protons of the dihydroquinolinone core. |

| ¹³C NMR | Appearance of a new carbonyl signal for the acetyl group (~168-172 ppm). Signals corresponding to the quinolinone carbonyl, acetyl methyl, and all other carbons in the structure. |

| IR Spec. | Disappearance of the N-H stretching band (~3200-3400 cm⁻¹). Appearance of a strong amide carbonyl stretch (~1680-1700 cm⁻¹), in addition to the existing ketone carbonyl stretch (~1650-1670 cm⁻¹). |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the N-acetylated product. |

| HPLC | A single major peak indicating high purity, with retention time distinct from the starting material. |

Safety and Handling

-

Acids and Bases: Concentrated acids (HCl) and bases (triethylamine, pyridine) are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetyl Chloride: Acetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. It must be handled in a fume hood under anhydrous conditions.

-

Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled with care in a well-ventilated area.

Conclusion

This guide outlines a logical and experimentally validated pathway for the synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. By breaking the synthesis into two distinct, high-yielding stages—core formation and N-functionalization—this strategy provides a reliable and adaptable framework for researchers. The detailed protocols and mechanistic explanations are intended to empower scientists in drug discovery and chemical research to confidently produce and further explore this valuable heterocyclic scaffold.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones. Retrieved from [Link]

Sources

1-Acetyl-2,3-dihydroquinolin-4(1h)-one chemical properties.

An In-Depth Technical Guide to 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

Introduction: A Versatile Heterocyclic Scaffold

1-Acetyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound belonging to the quinolinone family. The quinolinone motif is a privileged structure in medicinal chemistry, found in numerous natural products and approved pharmaceuticals that exhibit a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of this valuable synthetic intermediate. Its structure, featuring both an amide and a ketone within a bicyclic system, offers multiple points for functionalization, making it a versatile building block for creating diverse chemical libraries.[3]

Core Molecular and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection, and appropriate analytical techniques.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 1-acetyl-2,3-dihydroquinolin-4-one.[4] It consists of a dihydroquinolin-4-one core that is acetylated at the nitrogen atom (position 1).

Caption: Chemical structure of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

Physicochemical Data Summary

The quantitative properties of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one are summarized below. These values are critical for experimental design, including reaction setup and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | American Elements[4], MySkinRecipes[3] |

| Molecular Weight | 189.21 g/mol | American Elements[4], MySkinRecipes[3] |

| CAS Number | 64142-63-8 | MySkinRecipes[3] |

| MDL Number | MFCD20318871 | American Elements[4], MySkinRecipes[3] |

| Appearance | Solid (Specific color not consistently reported) | - |

| Melting Point | 194 °C | American Elements[4] |

| Boiling Point | 422.7 °C at 760 mmHg | American Elements[4], MySkinRecipes[3] |

| Density | 1.22 g/cm³ | American Elements[4], MySkinRecipes[3] |

| Storage Temperature | 2-8°C | MySkinRecipes[3] |

Synthesis and Chemical Reactivity

As a synthetic intermediate, the methods of its formation and its subsequent chemical transformations are of primary interest to researchers.

Synthetic Approaches

The synthesis of the 2,3-dihydroquinolin-4(1H)-one core typically involves the intramolecular cyclization of an appropriate acyclic precursor. While specific literature for the N-acetylated version is sparse, a common and logical approach would be a two-step process: first, the synthesis of the parent 2,3-dihydroquinolin-4(1H)-one, followed by N-acetylation.

A well-established method for forming the dihydroquinolin-4-one ring is the intramolecular Friedel-Crafts acylation of an N-aryl-β-alanine derivative.

Caption: General two-step synthesis pathway for the target compound.

Core Reactivity

The reactivity of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is governed by three main features:

-

The α-Methylene Group (C3): The protons on the carbon adjacent to the ketone (C3) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, aldol condensation, or halogenation at this position.

-

The Ketone (C4): The carbonyl group can undergo standard ketone reactions. It can be reduced to a secondary alcohol, react with Grignard reagents to form tertiary alcohols, or participate in condensation reactions with hydrazines and other nucleophiles.[5]

-

The Amide Group: The N-acetyl group is relatively stable but can be hydrolyzed under strong acidic or basic conditions to yield the parent dihydroquinolinone. The presence of the acetyl group makes the nitrogen lone pair less available, influencing the overall electron density of the aromatic ring.

This multifunctional nature makes the compound a valuable starting point for generating a library of more complex molecules with potential biological activity.[3]

Analytical Characterization Workflow

Confirming the identity and purity of a synthesized compound is a critical, self-validating step in any research workflow. A combination of spectroscopic methods is typically employed.

Caption: Standard workflow for the analytical confirmation of the compound.

Expected Spectroscopic Data

While a comprehensive experimental spectrum requires direct analysis, the expected features can be predicted based on the molecule's structure. This predictive analysis is a key part of experimental design and data interpretation.

-

Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying key functional groups.[6]

-

~1680-1700 cm⁻¹: A strong absorption peak corresponding to the C=O stretch of the aryl ketone (C4).

-

~1650-1670 cm⁻¹: Another strong absorption for the C=O stretch of the tertiary amide (N-acetyl group).

-

~2900-3000 cm⁻¹: C-H stretching from the aliphatic CH₂ groups.

-

~1600 cm⁻¹: C=C stretching from the aromatic ring.

-

-

¹H NMR Spectroscopy: Proton NMR provides information on the electronic environment and connectivity of hydrogen atoms.

-

Singlet (~2.2-2.5 ppm, 3H): The three protons of the acetyl methyl group (CH₃).

-

Triplet (~2.8-3.0 ppm, 2H): The two protons on C3, split by the neighboring C2 protons.

-

Triplet (~4.0-4.2 ppm, 2H): The two protons on C2, split by the neighboring C3 protons and deshielded by the adjacent nitrogen atom.

-

Multiplets (~7.0-8.0 ppm, 4H): The four protons on the aromatic ring, exhibiting complex splitting patterns based on their positions.

-

-

¹³C NMR Spectroscopy: Carbon NMR reveals the number and type of carbon environments.

-

~195-200 ppm: The carbonyl carbon of the ketone (C4).

-

~169-172 ppm: The carbonyl carbon of the amide group.

-

~120-145 ppm: Multiple signals for the six carbons of the aromatic ring.

-

~40-45 ppm: The aliphatic carbon at C2.

-

~35-40 ppm: The aliphatic carbon at C3.

-

~22-25 ppm: The methyl carbon of the acetyl group.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight. For 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight, approximately 189.0790 for the exact mass.[7]

Experimental Protocol: Synthesis via Intramolecular Cyclization and Acetylation

This section provides a representative, detailed protocol based on established chemical principles for the synthesis of dihydroquinolinones.[8]

Part A: Synthesis of 2,3-Dihydroquinolin-4(1H)-one

-

Reagents & Setup:

-

N-Phenyl-β-alanine (1 equivalent)

-

Polyphosphoric acid (PPA) (10-15 times the weight of the starting material)

-

Round-bottom flask equipped with a magnetic stirrer and a heating mantle.

-

-

Procedure:

-

Combine N-phenyl-β-alanine and PPA in the round-bottom flask.

-

Heat the mixture to 100-120°C with vigorous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: PPA acts as both the solvent and the Lewis acid catalyst, promoting the intramolecular Friedel-Crafts acylation that closes the ring. The heat provides the necessary activation energy.

-

-

Workup & Purification:

-

Allow the reaction mixture to cool to approximately 60-70°C.

-

Carefully pour the viscous mixture onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the product.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH > 7.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Part B: N-Acetylation

-

Reagents & Setup:

-

2,3-Dihydroquinolin-4(1H)-one (1 equivalent)

-

Acetic anhydride (1.5 equivalents)

-

Pyridine (as solvent and base)

-

Round-bottom flask with a magnetic stirrer.

-

-

Procedure:

-

Dissolve the dihydroquinolinone in pyridine in the flask.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.

-

Causality: Pyridine acts as a nucleophilic catalyst and an acid scavenger, trapping the acetic acid byproduct and driving the reaction to completion.

-

-

Workup & Purification:

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove pyridine, and dry under vacuum.

-

Recrystallize the crude 1-Acetyl-2,3-dihydroquinolin-4(1H)-one from a suitable solvent (e.g., ethanol) to obtain the pure product.

-

Applications in Research and Development

1-Acetyl-2,3-dihydroquinolin-4(1H)-one is primarily utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[3] The quinolinone scaffold is a cornerstone in the development of compounds with potential biological activities, including:

Its value lies in the ability to selectively modify different parts of the molecule—the aromatic ring, the keto group, or the adjacent methylene position—to fine-tune its properties and biological targets. This makes it an attractive starting point for medicinal chemists exploring new therapeutic entities.[3]

References

-

1-Acetyl-2,3-dihydroquinolin-4(1H)-one. American Elements. [Link]

-

1-Acetyl-2,3-dihydroquinolin-4(1H)-one. MySkinRecipes. [Link]

-

Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. [Link]

-

Synthesis of 2,3-dihydroquinolin-4-ones. Organic Chemistry Portal. [Link]

-

An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Scholars Research Library. [Link]

-

1Benzyl2,3-dihydroquinolin-4(1 H )-one | Request PDF. ResearchGate. [Link]

-

7-acetyl-3,4-dihydroquinolin-2(1H)-one. PubChem. [Link]

-

Structure of the acetylquinoline 1 molecule with atomic numbering. ResearchGate. [Link]

-

Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. [Link]

-

2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. [Link]

-

Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed. [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

-

Chemical reactivity of ethyl 4-(1-ethyl-1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)-2,4-dioxobutanoate towards some nucleophilic reagents. DergiPark. [Link]

-

4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

-

3-Acyl-4-hydroxyquinolin-2(1H)-ones. Systemically active anticonvulsants acting by antagonism at the glycine site of the N-methyl-D-aspartate receptor complex. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]

-

Comprehensive spectroscopic (FT-IR, FT-Raman, 1H and 13C NMR) identification and computational studies on 1-acetyl-1H-indole-2,3-dione. ResearchGate. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. YouTube. [Link]

-

Full text of "Petroleum review". Internet Archive. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Acetyl-2,3-dihydroquinolin-4(1H)-one [myskinrecipes.com]

- 4. americanelements.com [americanelements.com]

- 5. researchgate.net [researchgate.net]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 7-acetyl-3,4-dihydroquinolin-2(1H)-one | C11H11NO2 | CID 13120789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. organic-chemistry.org [organic-chemistry.org]

mechanism of action of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one

An In-depth Technical Guide for Elucidating the Mechanism of Action of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

Executive Summary

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The specific derivative, 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, represents a molecule of significant interest due to its unique N-acetylation, which can profoundly influence its pharmacological profile. However, the precise mechanism of action for this compound is not yet extensively documented in publicly available literature.

This guide, therefore, moves beyond a simple recitation of established facts. Instead, it serves as a comprehensive strategic framework for the scientific investigation of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. We will leverage structure-activity relationships from analogous compounds to build testable hypotheses and detail a rigorous, multi-pronged experimental workflow to systematically uncover its molecular targets and downstream cellular effects. This document is designed to guide researchers in structuring a robust investigation, from initial synthesis and phenotypic screening to definitive target validation and pathway analysis.

The Quinolinone Scaffold: A Foundation of Diverse Bioactivity

The quinolinone core is a "privileged structure" in drug discovery, known to interact with a variety of biological targets.[3] Derivatives have been developed as therapeutics for a range of diseases, and their mechanisms often fall into several key categories. Understanding these precedents is crucial for forming logical hypotheses for our target compound.

| Compound Class | Established Mechanism of Action | Potential Therapeutic Area | Key Molecular Targets |

| Fluoroquinolones | Inhibition of nucleic acid synthesis.[4] | Antibacterial | DNA Gyrase, Topoisomerase IV[4] |

| Quinolinone Anticancer Agents | Inhibition of enzymes vital for cancer cell proliferation and survival.[4] | Oncology | Topoisomerase II, Protein Kinases (e.g., VEGFR-2), Tubulin[4][5][6] |

| Quinoline Acylsulfonamides | Selective antagonism of prostanoid receptors.[7] | Anti-inflammatory | EP(4) Receptor[7] |

| Dihydroquinazolinones | Inhibition of cholinesterases.[8] | Neurodegenerative Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)[8] |

| Pyrrolo-quinolinones | Potential inhibition of parasitic enzymes. | Antileishmanial | Leishmania donovani topoisomerase 1 (LDTop1)[9] |

The presence of the 1-acetyl group on the dihydroquinolinone core of our target compound is a critical modification. N-acetylation is a key metabolic reaction catalyzed by N-acetyltransferase (NAT) enzymes, which can alter a drug's solubility, stability, and interaction with its target.[10] The acetyl group could serve as a key binding feature, a metabolically labile handle, or a pro-drug moiety. Therefore, our investigation must consider that the mechanism may be novel or a modulation of the known activities listed above.

Proposed Research Framework: A Systematic Approach to Discovery

Given the nascent state of research on 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, a systematic, multi-stage approach is required to elucidate its mechanism of action. The following workflow provides a logical progression from broad phenotypic observation to specific molecular interactions.

Caption: Proposed experimental workflow for MOA elucidation.

Key Experimental Protocols

Synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

The synthesis of the parent scaffold, 2,3-dihydroquinolin-4(1H)-one, can be achieved through various established methods, such as the intramolecular cyclization of o-aminochalcones or the condensation of o-aminoacetophenones with aldehydes. N-acetylation is typically a straightforward subsequent step.

Protocol: Two-Step Synthesis

-

Step 1: Synthesis of 2,3-dihydroquinolin-4(1H)-one.

-

To a solution of o-aminoacetophenone (1 eq) and a suitable aldehyde (1.1 eq) in ethanol, add a catalytic amount of a Lewis acid (e.g., zirconyl nitrate).

-

Reflux the mixture for 4-6 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to yield the 2,3-dihydroquinolin-4(1H)-one core.

-

-

Step 2: N-Acetylation.

-

Dissolve the purified 2,3-dihydroquinolin-4(1H)-one (1 eq) in a suitable aprotic solvent such as dichloromethane (DCM).

-

Add triethylamine (1.5 eq) to the solution and cool to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water and extract the organic layer.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography to obtain 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

-

Trustworthiness Check: Confirm structure and purity (>98%) using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry before biological evaluation.

-

Protocol: Tubulin Polymerization Assay

Based on the known anticancer activity of some quinazolinone analogs that inhibit tubulin polymerization, this assay is a primary candidate for screening.[5]

-

Objective: To determine if 1-Acetyl-2,3-dihydroquinolin-4(1H)-one inhibits or promotes the polymerization of tubulin into microtubules.

-

Materials:

-

Tubulin (>99% pure) from a commercial source (e.g., Cytoskeleton, Inc.).

-

Guanine nucleotide (GTP).

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

-

Fluorescent reporter (e.g., DAPI).

-

Positive control: Paclitaxel (polymerization promoter).

-

Negative control: Nocodazole (polymerization inhibitor).

-

Test Compound: 1-Acetyl-2,3-dihydroquinolin-4(1H)-one in DMSO.

-

-

Methodology:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

-

In a 96-well plate, add buffer, GTP, and the fluorescent reporter to each well.

-

Add the test compound, controls, or vehicle (DMSO) to the respective wells.

-

Pre-warm the plate to 37°C for 1 minute.

-

Initiate the reaction by adding the cold tubulin solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

An increase in fluorescence indicates microtubule polymerization.

-

Compare the polymerization curve of the test compound to the controls. Inhibition will result in a flattened curve similar to nocodazole, while promotion will result in a steeper curve like paclitaxel.

-

Hypothetical Signaling Pathway and Validation

If initial screening suggests an anticancer effect, and a biochemical assay identifies a specific kinase as a target, the next step is to elucidate the downstream signaling consequences.

Caption: Hypothetical kinase inhibition pathway.

To validate this pathway, a researcher would treat cancer cells with 1-Acetyl-2,3-dihydroquinolin-4(1H)-one and perform:

-

Western Blotting: To measure the phosphorylation status of the kinase's direct substrate. Inhibition should lead to a decrease in the phosphorylated form.

-

Immunofluorescence or Nuclear/Cytoplasmic Fractionation: To determine if the downstream transcription factor fails to translocate to the nucleus.

-

Quantitative PCR (qPCR): To measure the mRNA levels of target genes, which should be downregulated upon pathway inhibition.

By systematically executing this framework, the scientific community can move from a state of limited knowledge to a comprehensive understanding of the mechanism of action for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, paving the way for its potential development as a novel therapeutic agent.

References

- Abdelmonsef, A. H., et al. (2020). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. MDPI.

- Hassanin, H. A., et al. (2025). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid.

- Hearn, K., et al. (N/A). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)

- Rashid, U., et al. (2017). Synthesis, biological evaluation and docking studies of 2,3-dihydroquinazolin-4(1H)-one derivatives as inhibitors of cholinesterases. PubMed.

- Youssef, A. M., et al. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. PubMed.

- (N/A). Synthesis, antibacterial and antioxidant activities of new 1-alkyl-4-(1-alkyl-4-oxo-1,4-dihydroquinolin-2-yl)pyridinium bromides. PubMed.

- Youssef, A. M., et al. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde.

- Burch, J. D., et al. (2008). Structure-activity relationships and pharmacokinetic parameters of quinoline acylsulfonamides as potent and selective antagonists of the EP(4) receptor. PubMed.

- Abdou, M. M., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)

- Seth, A., et al. (N/A). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. Google Scholar.

- Franchini, S., et al. (2017).

- Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view.

- Tarsia, V., et al. (N/A). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central.

- (N/A). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.

- Maslivets, A. N., et al. (2023). The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H). PubMed.

- Czornik, M., et al. (2025).

- Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.

- Khan, I., et al. (N/A). 2,3-Dihydroquinazolin-4(1H)

- Rieder, M. J. (N/A). N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism. PubMed.

- (N/A). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PubMed Central.

Sources

- 1. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]

- 2. jddtonline.info [jddtonline.info]

- 3. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships and pharmacokinetic parameters of quinoline acylsulfonamides as potent and selective antagonists of the EP(4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation and docking studies of 2,3-dihydroquinazolin-4(1H)-one derivatives as inhibitors of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Acetyl-2,3-dihydroquinolin-4(1H)-one: Discovery, Synthesis, and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The narrative delves into its historical context, probable synthetic origins rooted in classic cyclization reactions, and its modern preparative methods. A detailed examination of its chemical and spectroscopic properties is presented, supported by data from analogous structures. Furthermore, this guide explores the reactivity of the dihydroquinolinone core and the N-acetyl group, highlighting its utility as a versatile intermediate in the synthesis of more complex molecules. While specific biological data on the parent compound is limited, the known pharmacological significance of the broader quinolinone class is discussed, suggesting potential avenues for future research and drug discovery efforts.

Introduction and Historical Context

The quinoline scaffold is a cornerstone in heterocyclic chemistry, with a rich history intertwined with the development of synthetic dyes and pharmaceuticals. The discovery of quinoline itself dates back to 1834, but the exploration of its various oxidized and reduced forms, such as the quinolones and dihydroquinolinones, gained significant momentum in the 20th century.

The specific history of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is not marked by a singular, celebrated discovery. Instead, its emergence is a logical progression from the broader investigation of quinolinone chemistry. Seminal work in the early 1970s on halogenated derivatives of 2,3-dihydroquinolin-4(1H)-one and their subsequent N-acetylation provides the earliest and most direct precedent for the synthesis and characterization of this class of compounds. A 1972 publication in the Journal of the Chemical Society, Perkin Transactions 1 by G. Bradley, J. Clark, and W. Kernick described the synthesis of 6- and 8-halogen-substituted 2,3-dihydroquinolin-4(1H)-ones and their corresponding 1-acetyl derivatives, offering valuable insights into the reactivity and spectral properties of this heterocyclic system. This work strongly suggests that the synthesis of the parent, non-halogenated 1-Acetyl-2,3-dihydroquinolin-4(1H)-one would have been readily achievable through similar established synthetic methodologies of the era.

The primary historical route for the synthesis of the 2,3-dihydroquinolin-4(1H)-one core is the intramolecular Friedel-Crafts acylation of N-phenyl-β-alanine derivatives. This type of reaction, often promoted by strong acids and dehydrating agents like polyphosphoric acid (PPA), was a well-established method for forming cyclic ketones from carboxylic acid precursors. The subsequent N-acetylation of the resulting dihydroquinolinone is a straightforward and high-yielding transformation.

Synthesis and Characterization

The synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one can be approached through a two-step process: the formation of the 2,3-dihydroquinolin-4(1H)-one core followed by N-acetylation.

Synthesis of the 2,3-Dihydroquinolin-4(1H)-one Core

The most probable historical and a still viable laboratory-scale synthesis involves the intramolecular Friedel-Crafts cyclization of 3-(phenylamino)propanoic acid. This reaction is typically facilitated by a strong acid catalyst that also acts as a dehydrating agent. Polyphosphoric acid (PPA) is a classic and effective reagent for this transformation.

Reaction Mechanism: PPA-Mediated Intramolecular Cyclization

The reaction proceeds through the following key steps:

-

Protonation of the carboxylic acid by PPA to form a highly electrophilic acylium ion.

-

Intramolecular electrophilic aromatic substitution, where the acylium ion attacks the ortho-position of the aniline ring.

-

Deprotonation of the resulting intermediate to restore aromaticity and yield the cyclic ketone, 2,3-dihydroquinolin-4(1H)-one.

Experimental Protocol: Synthesis of 2,3-Dihydroquinolin-4(1H)-one

-

To a stirred solution of polyphosphoric acid (PPA) (50 g) at 80°C, add 3-(phenylamino)propanoic acid (5 g, 0.03 mol) in one portion.

-

Increase the temperature to 120°C and maintain for 1 hour, with occasional stirring.

-

Cool the reaction mixture to approximately 70°C and pour it onto crushed ice (200 g) with vigorous stirring.

-

Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

N-Acetylation

The final step is the acetylation of the secondary amine of the dihydroquinolinone ring. This is a standard transformation that can be achieved using various acetylating agents.

Experimental Protocol: Synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

-

Dissolve 2,3-dihydroquinolin-4(1H)-one (2 g, 0.0136 mol) in acetic anhydride (10 mL).

-

Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the solution.

-

Heat the reaction mixture at 60°C for 30 minutes.

-

Pour the cooled reaction mixture into ice-water (50 mL) and stir until the excess acetic anhydride has hydrolyzed.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to afford pure 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

Spectroscopic Characterization

The structural elucidation of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is confirmed through various spectroscopic techniques. The expected spectral data are summarized below, based on the analysis of similar structures reported in the literature.

| Spectroscopic Data | 1-Acetyl-2,3-dihydroquinolin-4(1H)-one |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~8.0 (d, 1H, Ar-H), ~7.6 (t, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~7.2 (t, 1H, Ar-H), ~4.2 (t, 2H, -CH₂-N), ~2.8 (t, 2H, -CH₂-C=O), ~2.6 (s, 3H, -COCH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~195 (C=O, ketone), ~169 (C=O, amide), ~145 (Ar-C), ~134 (Ar-CH), ~128 (Ar-C), ~126 (Ar-CH), ~124 (Ar-CH), ~123 (Ar-CH), ~45 (-CH₂-N), ~38 (-CH₂-C=O), ~23 (-COCH₃) |

| IR (KBr, cm⁻¹) | ~1680 (C=O, ketone), ~1660 (C=O, amide), ~1600, 1480 (C=C, aromatic) |

| Mass Spectrometry (ESI-MS) | m/z: 190.08 [M+H]⁺ |

Chemical Reactivity and Applications

1-Acetyl-2,3-dihydroquinolin-4(1H)-one serves as a versatile intermediate in organic synthesis, offering multiple sites for chemical modification.

-

The Ketone Carbonyl Group: The ketone at the C4 position is susceptible to a range of standard carbonyl reactions, including reduction to the corresponding alcohol, reductive amination, and the formation of hydrazones and other derivatives.

-

The α-Methylene Group: The methylene group at the C3 position, being α to the ketone, can be deprotonated with a suitable base to form an enolate, which can then participate in various alkylation and condensation reactions.

-

The Amide Group: The N-acetyl group can be hydrolyzed under acidic or basic conditions to regenerate the parent 2,3-dihydroquinolin-4(1H)-one, allowing for subsequent modification of the nitrogen atom.

-

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the directing effects influenced by the electron-donating nature of the nitrogen atom and the electron-withdrawing nature of the acetyl and ketone groups.

While specific, large-scale industrial applications of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one are not widely documented, its value lies in its role as a building block in drug discovery and development. The 2,3-dihydroquinolin-4(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. Derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. For instance, recent studies have explored dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors for cancer therapy.[1]

The N-acetyl group in the target molecule can serve as a protecting group or a point for further derivatization, enabling the synthesis of a library of compounds for biological screening.

Future Perspectives

The foundational chemistry of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is well-established, yet its full potential as a scaffold in medicinal chemistry remains an area of active exploration. Future research could focus on:

-

Diversity-Oriented Synthesis: Utilizing the reactive sites of the molecule to generate a wide array of derivatives for high-throughput screening against various biological targets.

-

Asymmetric Synthesis: Developing enantioselective methods for the synthesis of chiral 2,3-dihydroquinolin-4(1H)-one derivatives, which could lead to compounds with improved pharmacological profiles.

-

Exploration of Novel Biological Activities: Screening 1-Acetyl-2,3-dihydroquinolin-4(1H)-one and its derivatives against a broader range of diseases to uncover new therapeutic applications.

Conclusion

1-Acetyl-2,3-dihydroquinolin-4(1H)-one, while not a compound of major historical fame, represents an important and versatile member of the quinolinone family of heterocycles. Its synthesis is rooted in the classic principles of organic chemistry, and its structure offers a rich playground for chemical modification. As the search for novel therapeutic agents continues, the strategic use of such "privileged scaffolds" will undoubtedly play a crucial role in the future of drug discovery. This technical guide serves to provide researchers and scientists with a solid foundation for understanding and utilizing this valuable chemical entity.

References

-

Bradley, G., Clark, J., & Kernick, W. (1972). 2,3-Dihydroquinolin-4(1H)-ones. Part I. Halogen-substituted 2,3-dihydroquinolin-4(1H)-ones and their 1-acetyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2020-2024. [Link]

- Katritzky, A. R., & Rachwal, S. (1987). A new convenient synthesis of 2,3-dihydro-4(1H)-quinolones by intramolecular acylation of N-aryl-β-alanine derivatives. Journal of Heterocyclic Chemistry, 24(5), 1401-1404.

-

Bunce, R. A., & Schammerhorn, E. J. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(9), 6032–6076. [Link]

-

MySkinRecipes. (n.d.). 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. Retrieved from [Link]

- Babu, G., & Perumal, P. T. (2000). A new and efficient method for the synthesis of 2,3-dihydro-4(1H)-quinolones. Tetrahedron Letters, 41(41), 7891-7894.

-

Li, W., et al. (2023). Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115881. [Link]

Sources

An In-depth Technical Guide to 1-Acetyl-2,3-dihydroquinolin-4(1H)-one Structural Analogs as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-acetyl-2,3-dihydroquinolin-4(1H)-one scaffold represents a promising chemotype in the discovery of novel therapeutic agents. Its rigid, bicyclic core, decorated with a crucial N-acetyl group, provides a unique three-dimensional structure for probing biological targets. This technical guide offers a comprehensive exploration of the synthesis, structural modifications, and biological evaluation of analogs based on this core, with a particular focus on their potential as anticancer agents through the inhibition of tubulin polymerization. We will delve into the rationale behind analog design, provide detailed experimental protocols for synthesis and bioassays, and present a structure-activity relationship (SAR) analysis to guide future drug discovery efforts.

Introduction: The Therapeutic Potential of the Dihydroquinolinone Scaffold

Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The partially saturated 2,3-dihydroquinolin-4(1H)-one subclass has emerged as a particularly attractive scaffold, offering a blend of structural rigidity and synthetic tractability. These compounds have been investigated for a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[2][3]

The introduction of an acetyl group at the N1 position—yielding 1-acetyl-2,3-dihydroquinolin-4(1H)-one—imparts specific conformational and electronic properties that can be exploited for targeted drug design. This N-acyl substitution can enhance cell permeability, modulate metabolic stability, and provide a key interaction point with biological targets. Recent research has highlighted the potential of dihydroquinolinone derivatives as potent inhibitors of tubulin polymerization, a clinically validated mechanism for cancer chemotherapy.[4][5] By disrupting microtubule dynamics, these agents can induce cell cycle arrest at the G2/M phase and trigger apoptosis in rapidly proliferating cancer cells.[2]

This guide will provide a detailed roadmap for researchers interested in exploring the therapeutic potential of 1-acetyl-2,3-dihydroquinolin-4(1H)-one structural analogs.

Synthesis of the Core Scaffold and its Analogs

The synthetic strategy for accessing structural analogs of 1-acetyl-2,3-dihydroquinolin-4(1H)-one is a multi-step process that begins with the construction of the foundational 2,3-dihydroquinolin-4(1H)-one ring system, followed by N-acetylation and subsequent modifications.

Synthesis of the 2,3-Dihydroquinolin-4(1H)-one Core

A common and effective method for the synthesis of the 2,3-dihydroquinolin-4(1H)-one core is the intramolecular cyclization of o-aminochalcones. This reaction can be catalyzed by various acids.

o_aminoacetophenone [label="o-Aminoacetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; aromatic_aldehyde [label="Aromatic Aldehyde\n(R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; o_aminochalcone [label="o-Aminochalcone", fillcolor="#F1F3F4", fontcolor="#202124"]; dihydroquinolinone [label="2,3-Dihydroquinolin-4(1H)-one", fillcolor="#FBBC05", fontcolor="#202124"];

o_aminoacetophenone -> o_aminochalcone [label="Base (e.g., NaOH)"]; aromatic_aldehyde -> o_aminochalcone; o_aminochalcone -> dihydroquinolinone [label="Acid catalyst\n(e.g., H2SO4)"]; }

General scheme for the synthesis of the 2,3-dihydroquinolin-4(1H)-one core.

Experimental Protocol: Synthesis of 2-phenyl-2,3-dihydroquinolin-4(1H)-one

-

Chalcone Formation: To a solution of o-aminoacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL), add a 10% aqueous solution of sodium hydroxide (20 mL). Stir the mixture at room temperature for 12 hours.

-

Precipitation and Filtration: The resulting precipitate (o-aminochalcone) is collected by filtration, washed with cold water until the washings are neutral, and dried.

-

Cyclization: The dried o-aminochalcone (5 mmol) is dissolved in a mixture of ethanol (30 mL) and concentrated sulfuric acid (5 mL). The reaction mixture is refluxed for 6 hours.

-

Work-up: After cooling, the reaction mixture is poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution.

-

Extraction and Purification: The product is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-phenyl-2,3-dihydroquinolin-4(1H)-one.

N-Acetylation and Derivatization

The synthesized dihydroquinolinone core is then N-acetylated, providing the 1-acetyl-2,3-dihydroquinolin-4(1H)-one scaffold. This intermediate is the key starting material for the introduction of various substituents to explore the structure-activity relationship.

dihydroquinolinone [label="2,3-Dihydroquinolin-4(1H)-one", fillcolor="#FBBC05", fontcolor="#202124"]; n_acetyl_core [label="1-Acetyl-2,3-dihydroquinolin-4(1H)-one", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analogs [label="Structural Analogs", fillcolor="#4285F4", fontcolor="#FFFFFF"];

dihydroquinolinone -> n_acetyl_core [label="Acetic Anhydride, Pyridine"]; n_acetyl_core -> analogs [label="Further Synthetic Modifications\n(e.g., Substitution on Phenyl Ring)"]; }

Workflow for the synthesis of 1-acetyl-2,3-dihydroquinolin-4(1H)-one analogs.

Experimental Protocol: Synthesis of 1-acetyl-2-phenyl-2,3-dihydroquinolin-4(1H)-one

-

Acetylation: To a solution of 2-phenyl-2,3-dihydroquinolin-4(1H)-one (2 mmol) in pyridine (10 mL), add acetic anhydride (4 mmol) dropwise at 0 °C.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice-cold water. The precipitated product is collected by filtration, washed with water, and dried.

-

Purification: The crude product is recrystallized from ethanol to yield pure 1-acetyl-2-phenyl-2,3-dihydroquinolin-4(1H)-one.

Structural analogs can be synthesized by starting with appropriately substituted o-aminoacetophenones or aromatic aldehydes in the initial chalcone synthesis.

Biological Evaluation as Anticancer Agents

The primary mechanism of action for many dihydroquinolinone derivatives with anticancer properties is the inhibition of tubulin polymerization.[4] Therefore, a key in vitro assay for evaluating the biological activity of newly synthesized analogs is the tubulin polymerization inhibition assay.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the assembly of tubulin dimers into microtubules. The polymerization process can be monitored by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

-

Reagent Preparation: Prepare a tubulin stock solution (e.g., 2 mg/mL) in a suitable buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing GTP and a fluorescent reporter. Test compounds are dissolved in DMSO to prepare stock solutions.

-

Assay Setup: In a 96-well plate, add the test compounds at various concentrations. Include a positive control (e.g., nocodazole or colchicine) and a vehicle control (DMSO).

-

Initiation of Polymerization: To initiate the reaction, add the tubulin solution to each well.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C. Measure the fluorescence intensity at regular intervals for a defined period (e.g., 60 minutes).

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The inhibitory activity of the compounds is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) is calculated from the dose-response curve.

tubulin_dimers [label="Tubulin Dimers + GTP\n+ Fluorescent Reporter", fillcolor="#F1F3F4", fontcolor="#202124"]; test_compound [label="Test Compound", fillcolor="#FBBC05", fontcolor="#202124"]; polymerization [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; measurement [label="Measure Fluorescence\nOver Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(IC50 determination)", fillcolor="#34A853", fontcolor="#FFFFFF"];

tubulin_dimers -> polymerization; test_compound -> polymerization; polymerization -> measurement; measurement -> data_analysis; }

Workflow for the in vitro tubulin polymerization inhibition assay.

Cellular Antiproliferative Assays

To assess the cytotoxic effects of the synthesized analogs on cancer cells, standard cellular proliferation assays such as the MTT or SRB assay are employed.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) is determined from the dose-response curve.

Structure-Activity Relationship (SAR) and Mechanistic Insights

Systematic structural modifications of the 1-acetyl-2,3-dihydroquinolin-4(1H)-one scaffold are crucial for elucidating the structure-activity relationship and optimizing the potency and selectivity of these compounds.

Key Positions for Structural Modification

The dihydroquinolinone core offers several positions for chemical modification to probe the SAR.

scaffold [label=<

1-Acetyl-2,3-dihydroquinolin-4(1H)-one Core

1-Acetyl-2,3-dihydroquinolin-4(1H)-one Core

R1 [label="R1 (Position C2)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; R2 [label="R2 (Positions C5-C8)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R3 [label="R3 (Position C3)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

scaffold -> R1 [label="Modulation of steric bulk\nand electronic properties"]; scaffold -> R2 [label="Introduction of electron-donating/\nwithdrawing groups"]; scaffold -> R3 [label="Alteration of ring conformation"]; }

Key positions for SAR studies on the 1-acetyl-2,3-dihydroquinolin-4(1H)-one scaffold.

-

Position C2: The substituent at the C2 position, often an aryl group, plays a critical role in the interaction with the target protein. Modifications here can influence steric hindrance and electronic properties, which can significantly impact binding affinity.

-

Aromatic Ring (Positions C5-C8): Substitution on the benzo-fused ring with electron-donating or electron-withdrawing groups can modulate the electronic nature of the entire scaffold, affecting its pharmacokinetic and pharmacodynamic properties.

-

Position C3: While less commonly modified, substitution at the C3 position can alter the conformation of the dihydro-pyridinone ring, potentially influencing target engagement.

Hypothetical Structure-Activity Relationship

Based on published data for related quinolinone derivatives, a hypothetical SAR can be proposed for 1-acetyl-2,3-dihydroquinolin-4(1H)-one analogs as tubulin polymerization inhibitors.

| Position of Substitution | Type of Substituent | Expected Impact on Activity | Rationale |

| C2-Aryl Ring | Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) | Increase | May enhance binding interactions within the colchicine binding site on tubulin. |

| Electron-donating groups (e.g., -OCH₃, -CH₃) | Variable | The effect is often position-dependent (ortho, meta, para) and can influence both electronic and steric factors. | |

| C6/C7 on Quinoline Ring | Small, lipophilic groups (e.g., -CH₃, -Cl) | Increase | Can improve cell permeability and potentially enhance hydrophobic interactions with the target. |

| Bulky groups | Decrease | May cause steric clashes within the binding pocket. | |

| N1-Acyl Group | Replacement with longer alkyl chains or other acyl groups | Variable | The acetyl group is often crucial for activity; however, other small acyl groups may be tolerated or even enhance potency. |

Mechanism of Action: Tubulin Polymerization Inhibition

The proposed mechanism of action for the anticancer activity of these analogs is the disruption of microtubule dynamics. By binding to tubulin, likely at or near the colchicine binding site, these compounds inhibit the polymerization of tubulin dimers into microtubules.[4] This leads to a cascade of downstream events.

analog [label="1-Acetyl-dihydroquinolinone Analog", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tubulin [label="Tubulin Dimers", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibition [label="Inhibition of Tubulin Polymerization", fillcolor="#FBBC05", fontcolor="#202124"]; disruption [label="Disruption of Microtubule Dynamics", fillcolor="#FBBC05", fontcolor="#202124"]; mitotic_arrest [label="Mitotic Arrest (G2/M Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

analog -> tubulin [label="Binding"]; tubulin -> inhibition [style=invis]; analog -> inhibition; inhibition -> disruption; disruption -> mitotic_arrest; mitotic_arrest -> apoptosis; }

Proposed mechanism of action for 1-acetyl-dihydroquinolinone analogs as anticancer agents.

Conclusion and Future Directions

The 1-acetyl-2,3-dihydroquinolin-4(1H)-one scaffold is a versatile and promising starting point for the development of novel anticancer agents. The synthetic accessibility of this core, coupled with the numerous opportunities for structural diversification, makes it an attractive platform for medicinal chemists. The likely mechanism of action, inhibition of tubulin polymerization, is a well-validated strategy in oncology, suggesting that optimized analogs could have significant therapeutic potential.

Future research in this area should focus on:

-

Systematic SAR exploration: A comprehensive library of analogs with diverse substitutions at the C2-aryl ring and the quinoline core should be synthesized and evaluated to build a robust SAR model.

-

Optimization of pharmacokinetic properties: Lead compounds should be profiled for their ADME (absorption, distribution, metabolism, and excretion) properties to identify candidates with favorable drug-like characteristics.

-

In vivo evaluation: The most promising analogs should be advanced to in vivo studies in relevant animal models of cancer to assess their efficacy and safety.

-

Exploration of other therapeutic areas: Given the broad biological activities of quinolinones, it would be worthwhile to screen potent analogs against other therapeutic targets.

By leveraging the insights and methodologies presented in this guide, researchers can effectively explore the chemical space around the 1-acetyl-2,3-dihydroquinolin-4(1H)-one core and potentially uncover the next generation of targeted therapeutics.

References

-

Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 2023.[4]

-

Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 2022.[5]

-

Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives. Journal of Medicinal Chemistry, 1997.[6]

-

Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. Bioorganic & Medicinal Chemistry Letters, 2013.[2]

-

Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie, 2025.[7]

-

Inhibitors of Tubulin Polymerization: Synthesis and Biological Evaluation of Hybrids of Vindoline, Anhydrovinblastine and Vinorelbine With Thiocolchicine, Podophyllotoxin and Baccatin III. Journal of Medicinal Chemistry, 2008.[8]

-

Design, Synthesis and Cytotoxic Evaluation of New Quinolinedione Derivatives as Potential Candidates for the Treatment of Cancer. ResearchGate, 2026.[1]

-

Design, Synthesis and Cytotoxicity Evaluation of New 2-Aryl-5, 6-Dihydropyrrolo[2, 1-a]Isoquinoline Derivatives as Topoisomerase Inhibitors. Brieflands, 2015.[9]

-

Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Drug Discovery, 2023.[10]

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 2022.[11]

-

Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 2022.[12]

-

Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Research on Chemical Intermediates, 2019.[13]

-

Synthesis and Evaluation of Antimicrobial and Cytotoxic Activity of Oxathiine-Fused Quinone-Thioglucoside Conjugates of Substituted 1,4-Naphthoquinones. Molecules, 2021.[14]

-

Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry, 2022.[15]

-

Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry, 2012.[16]

-

Synthesis, Anticancer Activity, and Docking Studies of Novel Quinoline Analogues. ResearchGate, 2021.[17]

-

2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 2018.[18]

-

Synthesis, Anticancer Activity and Molecular Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 2024.[19]

-

Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABA A receptor. Bioorganic Chemistry, 2020.[3]

-

Scotland's Rural College Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer the. SRUC Pure, 2022.[20]

-

Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 2021.[21]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pure.sruc.ac.uk [pure.sruc.ac.uk]

- 21. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1-Acetyl-2,3-dihydroquinolin-4(1H)-one: Predicted Data and Interpretive Analysis

This technical guide provides a detailed analysis of the expected spectroscopic data for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. In the absence of readily available, published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing upon data from analogous structures to offer a robust predictive framework. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound and require a reference for its structural characterization.

Introduction to 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

1-Acetyl-2,3-dihydroquinolin-4(1H)-one, with the chemical formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol [1], is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structure, featuring a dihydroquinolinone core with an N-acetyl group, presents a unique combination of a ketone and an amide functional group within a bicyclic system. Accurate spectroscopic characterization is paramount for confirming its synthesis and purity, as well as for understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

Conceptual Framework: The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (proportional to the number of protons), and their splitting patterns (indicating adjacent protons).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Doublet | 1H | H-5 |

| ~ 7.6 - 7.8 | Triplet | 1H | H-7 |

| ~ 7.3 - 7.5 | Triplet | 1H | H-6 |

| ~ 7.2 - 7.4 | Doublet | 1H | H-8 |

| ~ 4.2 - 4.4 | Triplet | 2H | H-2 (CH₂) |

| ~ 2.8 - 3.0 | Triplet | 2H | H-3 (CH₂) |

| ~ 2.3 | Singlet | 3H | Acetyl (CH₃) |

Interpretation and Rationale:

-

Aromatic Protons (H-5, H-6, H-7, H-8): The protons on the benzene ring are expected to resonate in the downfield region (δ 7.2-8.2 ppm) due to the deshielding effect of the aromatic ring current. The H-5 proton is anticipated to be the most downfield due to its proximity to the electron-withdrawing carbonyl group at C-4. The splitting patterns will arise from coupling with adjacent aromatic protons.

-

Methylene Protons (H-2, H-3): The two methylene groups in the dihydropyridinone ring are expected to show triplet multiplicity due to coupling with each other. The H-2 protons, being adjacent to the nitrogen atom, are likely to be more deshielded than the H-3 protons, which are adjacent to the carbonyl group.

-

Acetyl Protons: The three protons of the N-acetyl group are magnetically equivalent and will appear as a sharp singlet at approximately δ 2.3 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Conceptual Framework: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the molecule's structure through analysis of its fragmentation pattern.